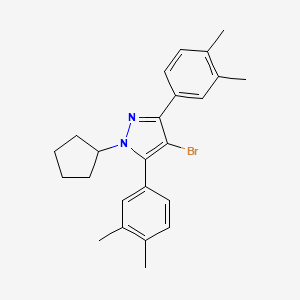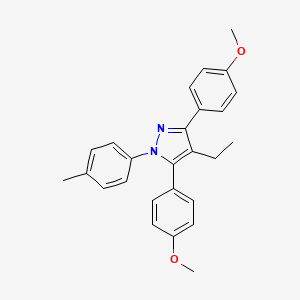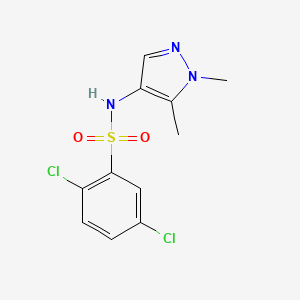![molecular formula C16H11N3O B10933115 4-phenylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10933115.png)
4-phenylpyrimido[1,2-a]benzimidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-dicarbonyl compounds in the presence of nickel complexes or salts . This reaction proceeds through the formation of intermediate β-ketoenolates, which then undergo cyclization to form the desired product.
Another method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . This method provides high yields of the target compound under reflux conditions.
Industrial Production Methods
Industrial production of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one can be achieved through the optimization of the above synthetic routes. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield . This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven, resulting in a rapid and efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been found to act as a protein kinase inhibitor, topoisomerase inhibitor, and heparanase inhibitor . These interactions disrupt key cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog with a wide range of biological activities.
2-Phenylbenzimidazole: Similar in structure but lacks the pyrimido ring, resulting in different biological properties.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar synthetic methodologies and applications.
Uniqueness
4-Phenylpyrimido[1,2-a][1,3]benzimidazol-2(1H)-one is unique due to its fused pyrimido and benzimidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-phenyl-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C16H11N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-10H,(H,17,18,20) |
InChI Key |
AKJVBYRUSLIFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933044.png)
![ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10933047.png)

![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933063.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933067.png)

![2-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]acetohydrazide](/img/structure/B10933073.png)
![N-(4-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933077.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933089.png)
![1-(4-{[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10933093.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10933103.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10933107.png)

